Kartogenin sodium

chondrogenesis RUNX1 post-transcriptional regulation

Kartogenin sodium (CAS: 1401168-39-5) is a small-molecule inducer of chondrogenesis that promotes the differentiation of multipotent mesenchymal stem cells (MSCs) into chondrocytes (EC₅₀ = 100 nM in human MSCs). Its mechanism involves binding to filamin A, disrupting the filamin A–CBFβ interaction, and enabling CBFβ nuclear translocation to activate the CBFβ-RUNX1 transcriptional program.

Molecular Formula C20H15NNaO3
Molecular Weight 340.3 g/mol
Cat. No. B15544651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKartogenin sodium
Molecular FormulaC20H15NNaO3
Molecular Weight340.3 g/mol
Structural Identifiers
InChIInChI=1S/C20H15NO3.Na/c22-19(17-8-4-5-9-18(17)20(23)24)21-16-12-10-15(11-13-16)14-6-2-1-3-7-14;/h1-13H,(H,21,22)(H,23,24);
InChIKeyVYHDBZITEKOWOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Kartogenin sodium (KGN sodium): Chondrogenic Small Molecule Procurement Specifications and Differentiation Guide


Kartogenin sodium (CAS: 1401168-39-5) is a small-molecule inducer of chondrogenesis that promotes the differentiation of multipotent mesenchymal stem cells (MSCs) into chondrocytes (EC₅₀ = 100 nM in human MSCs). [1] Its mechanism involves binding to filamin A, disrupting the filamin A–CBFβ interaction, and enabling CBFβ nuclear translocation to activate the CBFβ-RUNX1 transcriptional program. [2] KGN sodium is distinguished from other chondroinductive candidates by its unique mode of action at the post-transcriptional/translational level of RUNX1 regulation rather than transcriptional initiation. [3]

Why Kartogenin Sodium Cannot Be Casually Substituted with Other Chondroinductive Small Molecules


Substitution of Kartogenin sodium with other in-class chondroinductive compounds such as TD-198946, SM04690 (lorecivivint), or Y-27632 is not scientifically justifiable. Direct comparative studies demonstrate that Kartogenin operates through RUNX1 mRNA translation regulation, whereas TD-198946 increases RUNX1 transcription—a mechanistic distinction that enables synergistic rather than redundant effects. [1] Head-to-head evaluation against SM04690 in pellet culture reveals that Kartogenin exhibits context-dependent efficacy differing from Wnt-pathway modulators. [2] Furthermore, Kartogenin uniquely demonstrates chondroprotective effects in cytokine-damaged chondrocytes, a property not established across all chondroinductive comparators. [3]

Kartogenin Sodium: Head-to-Head Quantitative Differentiation Evidence vs. Key Comparators


RUNX1 Regulatory Divergence: Kartogenin Sodium vs. TD-198946

Kartogenin sodium induces chondrogenesis by regulating RUNX1 mRNA translation, whereas TD-198946 promotes chondrogenic differentiation through increasing RUNX1 mRNA transcription. [1] This fundamental mechanistic divergence means the two compounds are not functionally interchangeable but are instead complementary—acting at distinct regulatory nodes of the same pathway. [1]

chondrogenesis RUNX1 post-transcriptional regulation

Chondroinductive Efficacy: Kartogenin Sodium vs. SM04690 vs. TGF-β3 in Direct Comparative Pellet Culture

In a 21-day pellet culture study directly comparing Kartogenin, SM04690, CK2.1, and CM10 against a TGF-β3 positive control using human bone marrow-derived stem cells (hBMSCs), none of the evaluated chondrogenic factors—including Kartogenin at 10 μM—resulted in higher gene expression of chondrogenic markers compared to TGF-β3. [1] Notably, no collagen II gene expression was detected in any experimental group except the TGF-β3 positive control. [1]

chondrogenesis hBMSC gene expression

Chondroprotective Activity: Kartogenin Sodium Protects Chondrocytes from Cytokine-Induced Damage

Kartogenin sodium protects articular chondrocytes from cytokine-induced damage in vitro. [1] This chondroprotective property is in addition to its chondroinductive activity and is not a universal feature of all chondroinductive small molecules. The compound maintained chondrocyte viability and matrix production under inflammatory cytokine stress conditions that would otherwise induce catabolic degeneration. [2]

chondroprotection osteoarthritis in vitro

In Vivo Cartilage Regeneration: Intra-Articular Kartogenin Sodium in Rodent Osteoarthritis Models

Intra-articular injection of Kartogenin sodium promoted cartilage repair in both collagenase-induced and surgery-induced mouse models of osteoarthritis. [1] In a destabilization of the medial meniscus (DMM) rat model, intra-articular KGN injection resulted in increased articular cartilage thickness compared to control. [2] Additionally, in a rabbit full-thickness cartilage defect model with microfracture, intra-articular KGN injection enhanced repair quality with better defect filling and increased hyaline-like cartilage formation. [3]

in vivo efficacy osteoarthritis cartilage thickness

CSPC Proliferation: Kartogenin Sodium Doubles G2-M Phase Cell Percentage vs. Control

Kartogenin sodium promoted the proliferation of cartilage stem/progenitor cells (CSPCs) isolated from rat cartilage. The percentage of G2-M phase cells in the KGN-treated group reached over 10%, nearly twice that in the control group. [1] This proliferative effect was mediated at least partially through IL-6/Stat3-dependent signaling. [1]

CSPC proliferation cell cycle IL-6/Stat3

Sodium Salt Formulation Advantage: Kartogenin Sodium Enables Aqueous Solubility for Cell-Free Therapeutic Applications

Kartogenin sodium is the sodium salt form of Kartogenin, specifically formulated to enhance aqueous solubility and enable its extensive application in cell-free therapy for cartilage regeneration and protection, tendon-bone healing, wound healing, and limb development. In contrast, the free acid form of Kartogenin (CAS 4727-31-5) is insoluble in water and requires organic solvents such as DMSO or ethanol for dissolution.

solubility formulation cell-free therapy

Kartogenin Sodium: Validated Application Scenarios Based on Quantitative Evidence


Synergistic Chondrogenesis with TD-198946 in Scaffold-Based Cartilage Tissue Engineering

Kartogenin sodium is optimally deployed in combination with TD-198946 in hydrogel scaffold systems for in situ cartilage regeneration. As demonstrated by Chen et al. (2025), the synergistic orchestration of RUNX1 transcription (via TD-198946) and translation (via Kartogenin sodium) in a GelMA hydrogel system produced enhanced chondrogenesis of MSCs and effective osteochondral defect repair in rat models. [1] This combination strategy leverages the unique mechanistic divergence documented in Section 3 and cannot be replicated using either compound alone.

Intra-Articular Cell-Free Therapy for Osteoarthritis in Preclinical Models

Based on validated in vivo efficacy across multiple rodent OA models, Kartogenin sodium is appropriate for intra-articular cell-free therapy research. The compound has demonstrated increased articular cartilage thickness in the rat DMM model [2] and improved cartilage repair quality in rabbit full-thickness defect models when combined with microfracture. [3] The sodium salt formulation's aqueous solubility directly supports this intra-articular delivery route without requiring organic co-solvents.

CSPC Proliferation Assays with Quantifiable G2-M Phase Endpoint

Kartogenin sodium provides a validated, quantifiable endpoint for CSPC proliferation studies: treatment produces a nearly 2-fold increase in G2-M phase cell percentage (over 10% vs. approximately 5% in controls) in CSPCs isolated from rat cartilage. [4] This quantifiable proliferation effect, mediated through IL-6/Stat3-dependent signaling, offers a reproducible benchmark for assay validation and batch-to-batch consistency assessment.

Chondroprotective Screening in Cytokine-Induced Osteoarthritis Models

Kartogenin sodium's demonstrated ability to protect articular chondrocytes from cytokine-induced damage in vitro [5] makes it suitable for chondroprotection screening studies in osteoarthritis research. This dual chondroinductive/chondroprotective profile distinguishes it from compounds with only pro-anabolic activity and supports its use in models where both regeneration and protection from ongoing inflammatory degeneration are required.

Technical Documentation Hub

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